6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS No.:
Cat. No.: VC15779981
Molecular Formula: C5H6N4S
Molecular Weight: 154.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6N4S |
|---|---|
| Molecular Weight | 154.20 g/mol |
| IUPAC Name | 6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
| Standard InChI | InChI=1S/C5H6N4S/c1-4-2-10-5-7-6-3-9(5)8-4/h2-3,8H,1H3 |
| Standard InChI Key | LDZMLHALXRDROF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC2=NN=CN2N1 |
Introduction
Structural and Chemical Identity
Molecular Architecture
6-Methyl-5H- triazolo[3,4-b][1, thiadiazine features a bicyclic framework comprising a 1,2,4-triazole ring fused to a 1,3,4-thiadiazine moiety. The methyl group at the 6-position introduces steric and electronic modifications that influence its reactivity and interactions with biological targets. X-ray crystallographic studies of analogous triazolothiadiazines reveal a planar geometry with partial aromaticity in the triazole ring, while the thiadiazine ring adopts a boat conformation .
Nomenclature and Isomerism
The IUPAC name derives from the fusion pattern: the triazole ring (positions 3 and 4) is annulated to the thiadiazine ring (positions b and adjacent positions). The 5H designation indicates the hydrogen atom at position 5, which participates in tautomerism. Substituents at the 6-position, such as the methyl group, are critical for modulating solubility and bioactivity .
Synthetic Methodologies
Cyclocondensation Strategies
The synthesis of 6-methyl-5H-triazolothiadiazine derivatives primarily follows Route b outlined in recent literature, involving the reaction of 4-amino-3-mercapto-1,2,4-triazoles (1) with α-halocarbonyl compounds. For example, ethyl chloroacetate (4) or phenacyl bromides (6) serve as bielectrophiles, facilitating cyclization under acidic or basic conditions .
Representative Protocol
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Starting Materials: 4-Amino-3-mercapto-5-methyl-1,2,4-triazole (1a) and methyl-substituted phenacyl bromide (6a).
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Reaction Conditions: Reflux in ethanol with triethylamine as a base .
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Mechanism: Nucleophilic attack by the thiol group on the α-carbon of the carbonyl, followed by intramolecular cyclization to form the thiadiazine ring .
Equation:
Microwave-Assisted Synthesis
Microwave irradiation has been employed to enhance reaction efficiency. A 2023 study demonstrated that treating 3-acetyl-6-methylcoumarin with 4-amino-3-mercaptotriazoles under microwave conditions yielded 6-methyltriazolothiadiazines in 78–92% yield within 10 minutes .
Advantages:
Pharmacological Activities
Anticancer Activity
6-Methyltriazolothiadiazines exhibit potent cytotoxicity against cancer cell lines. For instance, derivative 6a (Table 1) showed an IC of 0.39 μM against MCF-7 breast cancer cells, outperforming reference drugs like Erlotinib .
Table 1: Cytotoxicity of Selected 6-Methyltriazolothiadiazines
| Compound | Cell Line (IC, μM) | Target Inhibition (IC, nM) |
|---|---|---|
| 6a | MCF-7: 0.39 | EGFR: 19.6, CDK-2: 87.9 |
| 4c | MCF-7: 2.74 | EGFR: 45.2, CDK-2: 132.4 |
Mechanism: Tubulin polymerization inhibition and induction of apoptosis via caspase-3 activation .
Antimicrobial Activity
The methyl group enhances lipophilicity, improving membrane penetration. In a 2021 study, 6-methyl derivatives displayed MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli, comparable to Ciprofloxacin .
Enzyme Inhibition
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EGFR Inhibition: Compound 6a achieved 97.18% inhibition at 10 μM .
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CDK-2 Inhibition: 94.11% inhibition observed, disrupting cell cycle progression .
Structure-Activity Relationship (SAR)
Role of the 6-Methyl Group
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Electron-Donating Effect: Enhances binding to hydrophobic pockets in enzyme active sites .
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Steric Effects: The methyl group at position 6 prevents undesired conformational changes, stabilizing ligand-receptor complexes .
Comparative Analysis
Removing the methyl group (e.g., 6-H analog) reduces anticancer activity by 3–5 fold, underscoring its critical role .
Analytical Characterization
Spectroscopic Data
X-Ray Crystallography
Crystal structures confirm the boat conformation of the thiadiazine ring and planar triazole moiety, with bond lengths consistent with partial double-bond character .
Applications and Future Directions
Research Gaps
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In Vivo Studies: Limited pharmacokinetic data in animal models.
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Toxicity Profiles: Systematic safety evaluations needed.
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